An In-depth Technical Guide to Hydroxy-PEG8-Boc: A Core Component in Drug Development
An In-depth Technical Guide to Hydroxy-PEG8-Boc: A Core Component in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG8-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal hydroxyl group and a Boc-protected amine, connected by an eight-unit PEG chain, offers a unique combination of properties that are highly advantageous for the construction of complex bioconjugates. This guide provides a comprehensive overview of Hydroxy-PEG8-Boc, including its physicochemical properties, a representative synthesis protocol, detailed experimental methodologies for its application, and its role in targeted protein degradation.
Physicochemical Properties
Hydroxy-PEG8-Boc is a valuable tool for researchers due to its well-defined chemical and physical characteristics. These properties are crucial for its application in multi-step organic syntheses and for imparting desirable pharmacokinetic profiles to the final drug conjugate.
| Property | Value | Source |
| CAS Number | 1334177-84-2 | [1][2][3][4] |
| Molecular Formula | C23H46O11 | [1][2][5] |
| Molecular Weight | 498.60 g/mol | [1][5] |
| Appearance | Light yellow to yellow liquid | [1][5] |
| Solubility | Soluble in DMSO, DMF, DCM, and water. | [2] |
| Storage | 2-8°C, stored under nitrogen, away from moisture. | [5] |
Synthesis of Hydroxy-PEG8-Boc: A Representative Protocol
Step 1: Monoprotection of Tetraethylene Glycol
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Reaction: Tetraethylene glycol is reacted with a suitable protecting group for one of the terminal hydroxyl groups. A common choice is the trityl (Tr) group due to its stability and ease of removal.
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Procedure:
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Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine.
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Add trityl chloride (1.1 equivalents) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with water and extract the product with dichloromethane (DCM).
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Wash the organic layer with saturated aqueous copper sulfate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the mono-tritylated product by flash column chromatography.
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Step 2: Activation of the Free Hydroxyl Group
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Reaction: The remaining free hydroxyl group of the mono-tritylated tetraethylene glycol is activated, typically by conversion to a tosylate, which is an excellent leaving group for the subsequent etherification.
-
Procedure:
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Dissolve the mono-tritylated tetraethylene glycol (1 equivalent) in anhydrous DCM.
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Cool the solution to 0°C and add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents).
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Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by TLC. Upon completion, dilute with water and separate the layers.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the tosylated intermediate.
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Step 3: Williamson Ether Synthesis to Form an Eight-Unit PEG Chain
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Reaction: The tosylated intermediate is reacted with another molecule of mono-tritylated tetraethylene glycol in the presence of a strong base to form the ether linkage, resulting in an eight-unit PEG chain with a trityl protecting group at one end.
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Procedure:
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Dissolve mono-tritylated tetraethylene glycol (1 equivalent) in anhydrous THF and add sodium hydride (1.2 equivalents) at 0°C to form the alkoxide.
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Add a solution of the tosylated intermediate (1 equivalent) in anhydrous THF to the reaction mixture.
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Stir the reaction at room temperature for 12-16 hours.
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Carefully quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by flash column chromatography.
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Step 4: Deprotection and Boc Protection
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Reaction: The trityl group is removed under acidic conditions to reveal a free hydroxyl group. This is followed by the protection of the other terminal hydroxyl group (which was the newly formed one) with a Boc group. This step is conceptual and would require a more complex, multi-step process to achieve selective protection. A more direct approach would involve starting with a mono-Boc protected PEG4 unit and coupling it with a tosylated PEG4 unit.
Note: This is a generalized and simplified representation. The actual synthesis would require careful optimization of reaction conditions and purification strategies.
Experimental Protocols for the Application of Hydroxy-PEG8-Boc in PROTAC Synthesis
Hydroxy-PEG8-Boc serves as a versatile linker in the synthesis of PROTACs. Its hydroxyl group can be activated for coupling with one of the PROTAC's ligands, while the Boc-protected amine can be deprotected to allow for coupling with the second ligand. A typical workflow involves a two-step sequential coupling process.
Protocol 1: Activation of the Hydroxyl Group and First Amide Coupling
This protocol describes the activation of the hydroxyl group of Hydroxy-PEG8-Boc via tosylation, followed by nucleophilic substitution with an amine-containing ligand for the E3 ligase.
Materials:
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Hydroxy-PEG8-Boc
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Dimethylformamide (DMF)
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Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative)
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Sodium bicarbonate (NaHCO3) solution (saturated)
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
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Tosylation of Hydroxy-PEG8-Boc:
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Dissolve Hydroxy-PEG8-Boc (1.0 equivalent) in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Add TEA (1.5 equivalents) followed by the slow, portion-wise addition of TsCl (1.2 equivalents).
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Stir the reaction mixture at 0°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold water, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude tosylated product (Tosyloxy-PEG8-Boc). This is often used in the next step without further purification.
-
-
Coupling with the E3 Ligase Ligand:
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Dissolve the crude Tosyloxy-PEG8-Boc (1.0 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
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Add DIPEA (3.0 equivalents) to the reaction mixture.
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Stir the reaction at 60°C overnight under a nitrogen atmosphere.
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Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture and dilute with ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
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Purify the product (E3 Ligase Ligand-PEG8-Boc) by flash column chromatography.
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Protocol 2: Boc Deprotection and Second Amide Coupling
This protocol outlines the removal of the Boc protecting group and the subsequent amide bond formation with a carboxylic acid-functionalized ligand for the protein of interest (POI).
Materials:
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E3 Ligase Ligand-PEG8-Boc (from Protocol 1)
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Trifluoroacetic acid (TFA)
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Anhydrous Dichloromethane (DCM)
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Carboxylic acid-functionalized POI ligand
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
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Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Saturated sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Preparative HPLC for final purification
Procedure:
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Boc Deprotection:
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Dissolve the E3 Ligase Ligand-PEG8-Boc (1.0 equivalent) in a mixture of DCM and TFA (e.g., 1:1 v/v).
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Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.
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-
Amide Coupling with the POI Ligand:
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To a solution of the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
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Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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Add a solution of the deprotected E3 Ligase Ligand-PEG8-Amine (from the previous step, ~1.0 equivalent) in anhydrous DMF to the activated ester mixture.
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Stir the reaction at room temperature for 4 hours to overnight under a nitrogen atmosphere.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO3 solution and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
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Purify the final PROTAC molecule by preparative HPLC.
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Analytical Data: ¹H NMR Spectroscopy
The structural integrity and purity of Hydroxy-PEG8-Boc are typically confirmed by ¹H NMR spectroscopy. A certificate of analysis for a commercial batch indicates that the ¹H NMR spectrum is consistent with the expected structure.[5] The following table provides an expected ¹H NMR data interpretation for Hydroxy-PEG8-Boc. The chemical shifts of PEG protons can vary slightly depending on the solvent and concentration.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 - 3.55 | m | ~28H | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.64 | t | 2H | HO-CH₂- |
| ~3.58 | t | 2H | -CH₂-O-Boc |
| ~2.70 | br s | 1H | -OH |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc group) |
Note: The broad singlet for the hydroxyl proton is often exchangeable with D₂O.
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component, for which Hydroxy-PEG8-Boc is an excellent building block, plays a critical role in this process.
The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[] The eight ethylene glycol units of Hydroxy-PEG8-Boc provide a significant degree of spatial separation and conformational flexibility, which can be optimized to achieve efficient protein degradation. Furthermore, the hydrophilic nature of the PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, which are often challenges in the development of these large molecules.
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation, which is the ultimate application pathway for linkers like Hydroxy-PEG8-Boc.
Caption: PROTAC-mediated protein degradation pathway.
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using a hydroxyl-functionalized PEG linker like Hydroxy-PEG8-Boc.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 5. “Clickable PEG” via anionic copolymerization of ethylene oxide and glycidyl propargyl ether - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
